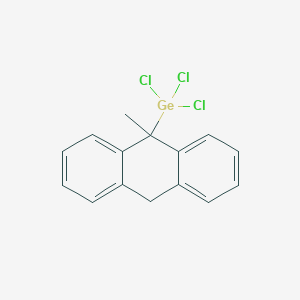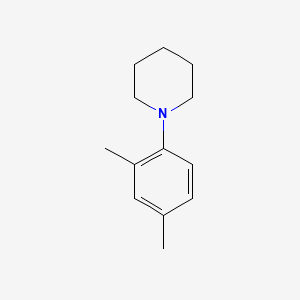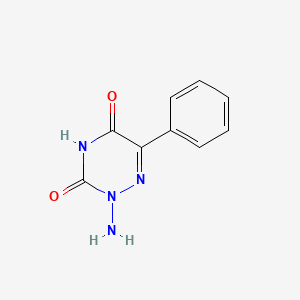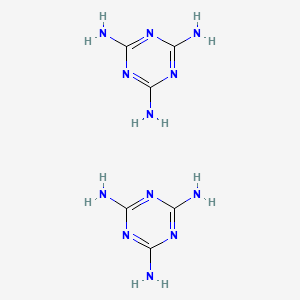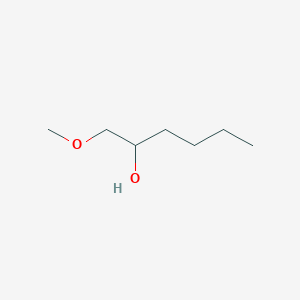
1-Methoxy-2-hexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-hexanol is an organic compound belonging to the class of alcohols. It features a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a hexane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-hexanol can be synthesized through the reaction of hexene 1-epoxide with methanol. This reaction is typically catalyzed by acidic catalysts such as H-ZSM-5, which facilitates the ring-opening of the epoxide to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes. This method is practiced to produce mixtures of isomeric C6-alcohols, which are precursors to various plasticizers .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-2-hexanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
1-Methoxy-2-hexanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the preparation of various biochemical reagents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-hexanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methoxy group can engage in dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to act as a solvent or intermediate in chemical reactions .
Comparación Con Compuestos Similares
1-Hexanol: Similar structure but lacks the methoxy group.
2-Hexanol: Similar structure but the hydroxyl group is on the second carbon.
1-Methoxy-2-propanol: Similar functional groups but a shorter carbon chain.
Uniqueness: 1-Methoxy-2-hexanol is unique due to the presence of both a hydroxyl and a methoxy group on a hexane backbone. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis, research, and industry .
Propiedades
Número CAS |
80717-20-0 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
1-methoxyhexan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(8)6-9-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
ONDSSKDTLGWNOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



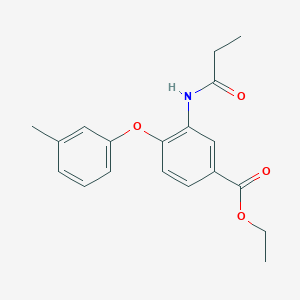
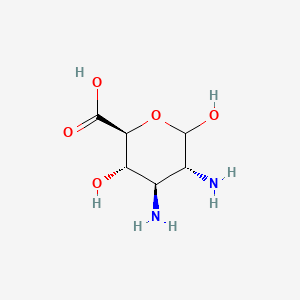
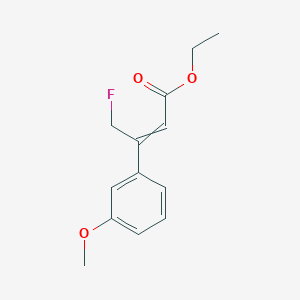

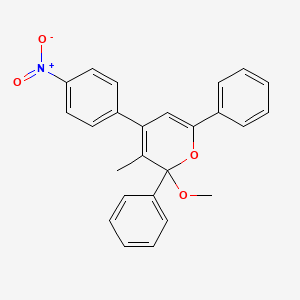
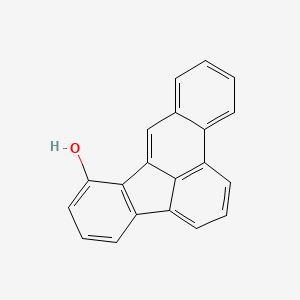
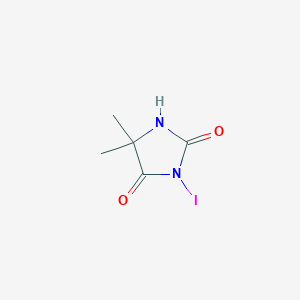
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
